Dmg-dmdot

Description

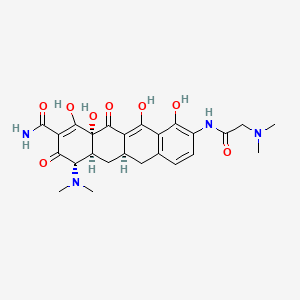

Structure

3D Structure

Properties

CAS No. |

151922-17-7 |

|---|---|

Molecular Formula |

C25H30N4O8 |

Molecular Weight |

514.535 |

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-9-[[2-(dimethylamino)acetyl]amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C25H30N4O8/c1-28(2)9-14(30)27-13-6-5-10-7-11-8-12-18(29(3)4)21(33)17(24(26)36)23(35)25(12,37)22(34)16(11)20(32)15(10)19(13)31/h5-6,11-12,18,31-32,35,37H,7-9H2,1-4H3,(H2,26,36)(H,27,30)/t11-,12-,18-,25-/m0/s1 |

InChI Key |

BRQYIHCOFGHHNC-CLPWGHEBSA-N |

SMILES |

CN(C)CC(=O)NC1=C(C2=C(CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)N)N(C)C)C=C1)O |

Synonyms |

6-demethyl-9-(N,N-dimethylglycylamido)-6-deoxytetracycline |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Dmg Dmdot

Chemo-selective Modification Approaches on Tetracycline (B611298) Core Structures

The synthesis of glycylcyclines like DMG-DMDOT primarily relies on the chemo-selective modification of existing tetracycline core structures, most notably minocycline (B592863). google.comresearchgate.netchemicalbook.comgoogle.comgoogle.comwipo.intgoogle.com Achieving selectivity in these modifications is paramount due to the complex polycyclic nature and presence of multiple functional groups within the tetracycline framework.

Regioselective Introduction of N,N-Dimethylglycylamido Moieties

A key step in the synthesis of this compound and other glycylcyclines is the regioselective introduction of the N,N-dimethylglycylamido moiety. This functional group is typically appended at the C9 position of the tetracycline D-ring. researchgate.netoup.com For Tigecycline (B611373), a closely related glycylcycline with a tert-butyl group instead of two methyl groups on the glycyl moiety, the synthesis often begins with minocycline. google.comresearchgate.netchemicalbook.comgoogle.comgoogle.comwipo.intgoogle.com A common route involves the nitration of minocycline, which occurs regioselectively at the 9-position, yielding 9-nitrominocycline. google.comresearchgate.netchemicalbook.com This nitro group is subsequently reduced to an amine, providing 9-aminominocycline. google.comresearchgate.netchemicalbook.com The N,N-dimethylglycylamido moiety is then coupled to this 9-amino group through an amidation reaction. google.comresearchgate.netgoogle.comgoogle.com Different acylating reagents and reaction conditions have been explored to optimize this amidation step, aiming for high yield and purity while minimizing undesirable side reactions, such as epimerization at C4. google.comresearchgate.net

Directed Functionalization at C9 and Other Reactive Positions within the Tetracycline Backbone

Beyond the introduction of the glycylamido group at C9, directed functionalization at other positions of the tetracycline backbone is explored to generate diverse analogs. The D-ring, containing C7, C8, C9, and C10, is a primary target for modification. google.comacs.org While the introduction of the glycylcylamido group is directed to C9, other positions can be selectively functionalized using various chemical methodologies. Palladium-catalyzed coupling reactions, such as Heck and Suzuki couplings, have proven effective for introducing a variety of substituents at positions like C7 and C9. google.comacs.org These methods often involve the preparation of tetracycline intermediates with suitable leaving groups, such as halide or diazonium salts, at the desired functionalization site. google.comacs.orgnih.gov The regioselective functionalization of the D-ring has historically been challenging due to the complex structure, but advancements in synthetic chemistry, particularly in transition metal catalysis, have enabled more controlled modifications. google.com

Novel Chemical Synthesis Pathways for Glycylcycline Analogs

While semi-synthetic routes starting from naturally occurring tetracyclines or their derivatives like minocycline are prevalent for producing glycylcyclines, novel chemical synthesis pathways, including total synthesis, offer alternative routes and greater flexibility for structural diversification. acs.orgnih.govharvard.edugoogle.comgoogle.com

Explorations in Biomimetic and Chemoenzymatic Synthetic Routes

The exploration of biomimetic and chemoenzymatic synthetic routes for complex natural product derivatives, including antibiotics, is an active area of research. While the provided information does not detail specific biomimetic or chemoenzymatic pathways explicitly developed for this compound or glycylcyclines, these approaches hold potential for the synthesis of complex molecules with high stereochemical control and reduced environmental impact. Biomimetic synthesis aims to mimic natural biosynthetic pathways, potentially offering novel routes to the tetracycline core or its modified derivatives. nih.govmdpi.comacs.orgnih.gov Chemoenzymatic synthesis leverages the specificity of enzymes to catalyze particular steps in a synthetic sequence, which could be advantageous for regioselective or stereoselective transformations on the tetracycline scaffold that are challenging to achieve through purely chemical means. The application of such strategies to the synthesis of glycylcyclines could lead to more efficient and sustainable production methods and facilitate the creation of analogs with unique structural features.

Catalytic Systems Development for Enhanced Derivatization Selectivity and Yield

The development of efficient catalytic systems is crucial for enhancing the selectivity and yield of reactions involved in glycylcycline synthesis. Transition metal catalysts, particularly palladium catalysts, have been instrumental in achieving regioselective functionalization of the tetracycline core, as seen in coupling reactions at C7 and C9. google.comacs.org Research in this area focuses on designing catalyst systems that promote the desired reaction pathway while minimizing side reactions, such as epimerization or degradation of the sensitive tetracycline structure. Ligand design plays a significant role in controlling the activity and selectivity of these catalysts. google.com Furthermore, the development of catalytic methods for key steps like the amidation reaction used to install the glycylamido moiety can improve efficiency and reduce the need for harsh reagents. google.com

Combinatorial Chemistry and High-Throughput Synthesis of this compound Analog Libraries

Total synthesis platforms for tetracyclines have significantly expanded the ability to generate diverse libraries of analogs, a process that can be further accelerated through combinatorial chemistry and high-throughput synthesis techniques. acs.orgnih.govharvard.edu By developing modular synthetic routes, researchers can systematically vary substituents at different positions of the tetracycline core, including the glycylamido side chain, to create large collections of related compounds. acs.orgnih.govharvard.edu Combinatorial chemistry allows for the simultaneous synthesis of multiple analogs in a library format, while high-throughput synthesis enables the rapid execution of these reactions and subsequent screening of the resulting compounds for desired properties. This approach is particularly valuable in drug discovery for exploring structure-activity relationships and identifying novel glycylcycline analogs with improved efficacy, spectrum of activity, or pharmacokinetic properties. acs.orgnih.govharvard.edu The ability to access a wide range of structural variants, some of which may be inaccessible through traditional semi-synthetic methods, is a major advantage of this approach. acs.orgnih.govharvard.edu

The synthesis of this compound primarily involves chemical modification of the tetracycline core structure nih.gov. While fermentation techniques utilizing microbial pathways and total chemical synthesis strategies have been explored for modified tetracyclines, the introduction of the dimethylglycylamido group at the 9-position of 6-demethyl-6-deoxytetracycline is a key step in obtaining this compound nih.gov.

The synthetic pathway typically commences with a precursor tetracycline compound, such as 6-demethyl-6-deoxytetracycline nih.gov. This precursor undergoes selective reactions, including acylation and cyclization, to yield the final this compound structure nih.gov. The introduction of the N,N-dimethylglycylamido moiety at the 9-position is a defining chemical derivatization strategy for this class of antibiotics nih.govasm.orggoogle.com. This specific modification is not present in naturally occurring or earlier semisynthetic tetracyclines and contributes significantly to the compound's ability to overcome common resistance mechanisms nih.gov.

General strategies for synthesizing substituted tetracyclines, which may inform the synthesis of this compound, include reactions involving reactive tetracycline intermediates under specific conditions with catalysts and ligands, followed by transformations such as reductive amination or palladium-catalyzed coupling nih.gov. Amide coupling reactions are generally employed to form the amide bond characteristic of the glycylcylines at the 9-position acs.org. However, achieving high yields in amide coupling at the C9 position of tetracycline scaffolds can present synthetic challenges acs.org.

Mechanistic Studies of Key Synthetic Transformations Involved in this compound Production

Detailed mechanistic studies specifically focused on every key synthetic transformation in the production of this compound are not extensively documented in readily available literature. However, based on the reported synthetic strategies for glycylcyclines and tetracycline derivatives, the introduction of the N,N-dimethylglycylamido group at the 9-position of 6-demethyl-6-deoxytetracycline likely proceeds via an amide coupling reaction.

Amide bond formation typically involves the activation of a carboxylic acid (in this case, N,N-dimethylglycine or a derivative thereof) and subsequent reaction with an amine (the 9-amino group on the 6-demethyl-6-deoxytetracycline scaffold). Various coupling reagents and conditions can be employed for amide synthesis, each with its own mechanism, often involving the formation of an activated ester or an intermediate that facilitates the nucleophilic attack by the amine. The specific mechanism in the context of the complex tetracycline structure would need to account for the stereochemistry and the presence of other functional groups on the molecule.

While specific mechanistic details for the acylation at the 9-position of 6-demethyl-6-deoxytetracycline to form this compound are not widely published, research into the synthesis of other substituted tetracyclines suggests that palladium-catalyzed coupling conditions and reductive amination steps can be involved in introducing amine-containing substituents nih.gov. The precise reaction conditions, catalysts, and intermediates would be critical in controlling regioselectivity and minimizing unwanted side reactions on the sensitive tetracycline core.

Advanced Chromatographic and Crystallization Techniques for Intermediate and Final Product Isolation

The isolation and purification of tetracycline derivatives, including glycylcyclines like this compound, present unique challenges due to their chelating properties and potential for degradation under certain conditions. Conventional purification techniques such as chromatography on silica (B1680970) gel or preparative HPLC can be difficult.

Despite these challenges, chromatographic methods, particularly reversed-phase high-performance liquid chromatography (HPLC), are commonly employed for the analysis and purification of tetracycline compounds and glycylcyclines. However, achieving adequate resolution of various components on HPLC columns may necessitate the use of ion-pairing agents in the mobile phase, which can complicate the separation of the final product from these additives. Large-scale purification using reversed-phase liquid chromatography can also be inefficient and costly. Partition chromatography using columns with buffered stationary phases containing sequestering agents has also been explored for tetracyclines, although these techniques may suffer from low resolution and reproducibility.

Crystallization is another crucial technique for the isolation and purification of pharmaceutical compounds, including glycylcyclines. It offers advantages such as scalability and the potential to achieve high purity. For a related glycylcycline, tigecycline, crystallization methods have been described involving dissolution of the crude product in a solvent like acetone, followed by the slow addition of a co-solvent such as methanol, often with temperature control to induce crystallization nih.gov. The presence of additives like lactose (B1674315) during crystallization has also been mentioned in the context of improving the process and product purity nih.gov.

Data from crystallization studies on tigecycline indicate that specific solvent systems and controlled cooling rates can lead to the formation of crystalline material with high chemical purity and desired physical properties, such as specific optical rotation nih.gov.

| Solvent System | Crystallization Temperature (°C) | Chemical Purity (%) | C-4 Epimer (%) | Specific Optical Rotation (°) |

| Acetone/Methanol | 20-25, then 0-5 | 99.82 | 0.18 | -201 |

| Acetone/Methanol | 20-25, then 0-5 | 99.72 | 0.26 | -204 |

| Acetone/Methanol | 20-25, then 0-5 | 99.50 | 0.40 | -205 |

| Acetone/Methanol | 20-25, then 0-5 | 99.65 | 0.32 | -197 |

Note: Data adapted from a patent describing tigecycline crystallization nih.gov. These conditions may serve as a starting point for optimizing this compound crystallization but require specific investigation.

Spherical crystallization is an advanced particle engineering technique that can directly transform fine crystals into a spherical shape, potentially improving flowability and compressibility asm.org. While not specifically detailed for this compound, such techniques could be explored to enhance the physical properties of the isolated solid.

The optimization of purification conditions, including solvent selection, temperature, concentration, and crystallization time, is essential to maximize the yield and purity of this compound. The development of robust and scalable purification methods is critical for the efficient production of this compound.

This compound, a novel glycylcycline, exhibits potent antibacterial activity, particularly against tetracycline-resistant strains. asm.org Its efficacy stems from specific molecular interactions with key bacterial macromolecules: the ribosome and efflux pumps. evitachem.com

Molecular Mechanisms of Dmg Dmdot Interactions with Biological Macromolecules

In-depth Characterization of Ribosomal Binding Dynamics

DMG-DMDOT, like other tetracycline (B611298) antibiotics, targets bacterial ribosomes to inhibit protein synthesis. evitachem.comphiladelphia.edu.jo Bacterial ribosomes are composed of two subunits, the 30S and 50S subunits, which differ structurally from mammalian ribosomes, providing a basis for selective toxicity. philadelphia.edu.jocallutheran.edu

Molecular Recognition and Stereospecificity within the 30S Ribosomal Subunit

This compound binds to the 30S ribosomal subunit of bacteria. evitachem.com This binding occurs at the decoding center, analogous to the binding site of tetracycline. researchgate.net The introduction of a dimethylglycylamido group at the 9-position of the tetracycline nucleus in glycylcyclines like this compound is crucial for their enhanced antibacterial properties and ability to overcome certain resistance mechanisms. evitachem.comresearchgate.netuni-muenchen.de Specifically, this compound has been shown to bind to the ribosome with a approximately 5-fold higher affinity than tetracycline. researchgate.netresearchgate.netoup.com Structural modeling suggests that the substituent at position 9 of glycylcyclines, such as the dimethylglycylamido group in this compound, may lead to slightly different orientations of binding compared to tetracycline within the 30S subunit. oup.comoup.com Superposition of this compound (from a complex with TetR) and tetracycline bound to ribosomal site-1 shows that the 9-(N,N-dimethylglycylamido) substituent of this compound overlaps with the backbone phosphate (B84403) group of G1053 in the 16S rRNA. oup.comoup.com

Conformational Changes and Allosteric Modulation Induced by this compound Binding to Ribosomes

While the specific conformational changes induced by this compound binding to the ribosome are not as extensively detailed as for some other antibiotics, the binding of ligands to ribosomes can induce conformational changes that influence function. uchicago.edunih.gov Allosteric modulation, where binding at one site affects activity at a distinct site, is a known mechanism in protein regulation, including ribosomal function. nih.govlongdom.orgrsc.orguniversiteitleiden.nl The observation that the 9-(N,N-dimethylglycylamido) substituent of this compound occupies a space near the backbone phosphate group of G1053 in the 16S rRNA suggests potential interactions that could lead to localized or broader conformational rearrangements within the 30S subunit, influencing tRNA binding and translocation. oup.comoup.com The ability of this compound to evade ribosomal protection proteins like Tet(M) suggests that its binding mode or the conformational state it induces in the ribosome may differ sufficiently from that of tetracycline to prevent Tet(M) from effectively interacting with the ribosome and disrupting the glycylcycline's inhibitory effect. researchgate.netasm.org

Comprehensive Analysis of Efflux Pump Recognition and Evasion Mechanisms

Efflux pumps are a major mechanism of bacterial resistance to antibiotics, actively transporting drugs out of the cell. researchgate.netmdpi.com this compound demonstrates efficacy against many tetracycline-resistant bacteria, including those expressing efflux pumps like TetA(B). asm.orgnih.gov

Molecular Basis for Non-Substrate Recognition by Specific Efflux Proteins (e.g., TetA(B))

A key mechanism by which this compound overcomes efflux-based tetracycline resistance is its lack of recognition and transport by specific efflux proteins, such as the TetA(B) efflux pump common in gram-negative bacteria. asm.orgnih.govresearchgate.netasm.org Everted membrane vesicles prepared from E. coli cells producing the TetA(B) protein showed absolutely no transport activity for this compound. asm.orgnih.govresearchgate.net Furthermore, the presence of excess this compound did not affect the transport activity of tetracycline mediated by TetA(B), indicating that this compound is not recognized as a substrate by this pump. asm.orgnih.govresearchgate.net This non-recognition is attributed to the structural modifications in this compound, particularly the dimethylglycylamido group at position 9, which prevents it from binding to the tetracycline-binding site of TetA(B). asm.org While the TetR repressor can recognize this compound, the TetA(B) transporter itself does not. asm.org Mutations in efflux pumps, such as double frameshift mutations in the interdomain loop region of TetA(A) or mutations in the transmembrane spanning region of TetA(B), can potentially reduce susceptibility to glycylcyclines like this compound, highlighting the importance of specific structural interactions for recognition and transport. nih.govsci-hub.se However, compared to earlier glycylcyclines, this compound generally shows improved activity against strains expressing common efflux pumps. researchgate.net

Investigations into this compound as an Inducer of Efflux Pump Regulator Expression (e.g., TetR)

Despite not being transported by TetA(B), this compound can act as an efficient inducer of the tetA(B) gene expression through interaction with the TetR repressor. asm.orgnih.govresearchgate.net The TetR protein is a key regulatory protein in the tetracycline-controlled inducible gene expression system, binding to the promoter of efflux pump genes (like tetA(B)) and blocking their expression in the absence of an inducer. gentarget.com Tetracycline and its derivatives can bind to TetR, causing a conformational change that leads to the dissociation of TetR from the DNA, thereby inducing the expression of the efflux pump. gentarget.com Studies have shown that this compound can induce the expression of the TetA(B) protein in cell membranes, similar to tetracycline and minocycline (B592863). asm.orgnih.govresearchgate.net The potency of induction by this compound was found to be higher than that of tetracycline and comparable to or slightly less than that of minocycline. asm.orgnih.gov This indicates that the TetR repressor is able to recognize this compound as an efficient inducer. asm.orgnih.govresearchgate.net

Table 2: Relative Potency of Efflux Pump (TetA(B)) Induction

| Compound | Relative Induction Potency (Approximate EC50, µg/ml) |

| Tetracycline | 0.14 |

| Minocycline | 0.04 |

| This compound | 0.01 |

Data derived from nih.gov. Lower EC50 indicates higher induction potency.

The ability of this compound to induce tetA(B) expression through TetR binding, while simultaneously evading transport by the resulting TetA(B) pump, contributes to its effectiveness against efflux-resistant strains. asm.org

Quantitative Biophysical Studies of Transmembrane Diffusion and Permeation Coefficients

Transmembrane diffusion and permeation are critical factors influencing the efficacy of antibiotics, as the compound must cross the bacterial cell membrane to reach its intracellular ribosomal target ubc.caopenaccessjournals.com. Quantitative biophysical studies have investigated the membrane permeability of this compound.

Studies examining the uptake of this compound by liposomes and Escherichia coli cells overexpressing the Tet repressor (TetR) have provided quantitative data on its permeation coefficients. Analysis of the diffusion of this compound into liposomes yielded a permeation coefficient of (3.3 ± 0.8) x 10⁻⁹ cm·s⁻¹. For comparison, the permeation coefficient for tetracycline (tc) in the same system was found to be (2.4 ± 0.6) x 10⁻⁹ cm·s⁻¹ researchgate.netnih.govacs.org. Similar coefficients were observed for the uptake of these tetracyclines by E. coli, suggesting that diffusion across the cytoplasmic membrane is the rate-limiting step in their cellular accumulation researchgate.netnih.gov. These permeation coefficients correspond to half-equilibration times of approximately 35 ± 15 minutes researchgate.netnih.gov.

These findings indicate that despite carrying an additional protonatable function compared to tetracycline, this compound exhibits similar permeation coefficients in vitro and in vivo researchgate.net. This suggests that the enhanced efficacy of this compound against certain resistant strains is likely not due to significantly improved membrane penetration compared to tetracycline, but rather its ability to circumvent resistance mechanisms researchgate.net.

Table 1: Permeation Coefficients of this compound and Tetracycline

| Compound | Permeation Coefficient (cm·s⁻¹) | System Used |

| This compound | (3.3 ± 0.8) x 10⁻⁹ | Liposomes containing Tet repressor (TetR) |

| Tetracycline | (2.4 ± 0.6) x 10⁻⁹ | Liposomes containing Tet repressor (TetR) |

| This compound | Similar to liposomes | Escherichia coli overexpressing TetR |

| Tetracycline | Similar to liposomes | Escherichia coli overexpressing TetR |

Data derived from references researchgate.netnih.govacs.org.

Molecular Strategies for Overcoming Ribosomal Protection Mechanisms (e.g., TetM)

One of the primary mechanisms of bacterial resistance to tetracyclines is ribosomal protection, mediated by proteins such as TetM asm.orgresearchgate.netasm.org. TetM is a ribosomal protection protein that shares homology with elongation factor G and can hydrolyze GTP in the presence of ribosomes asm.org. It functions by interacting with the ribosome in a way that allows protein synthesis to continue even in the presence of tetracycline, rendering the ribosome resistant to inhibition researchgate.netasm.org.

This compound is notable for its ability to overcome resistance mediated by ribosomal protection proteins like TetM evitachem.comasm.orgresearchgate.netasm.org. While the exact mechanism by which TetM functions is not fully elucidated, studies have shown that ribosomes isolated from tet(M) strains are resistant to inhibition by conventional tetracycline compounds asm.org. In contrast, this compound has demonstrated potent activity against protein synthesis occurring on TetM-protected ribosomes asm.orgasm.org.

In cell-free translation assays and whole-cell bioassays using a conditional TetM-producing E. coli strain, the potency of this compound was largely unaffected by the presence of TetM asm.org. While TetM at estimated concentrations of 1.0 mM decreased tetracycline potency by 10-fold, it did not significantly reduce this compound potency asm.org. Similarly, increasing TetM production did not affect this compound potency in whole-cell assays asm.org. These results suggest that this compound evades TetM-mediated ribosomal resistance asm.org.

This evasion is not simply a result of increased in vitro potency compared to tetracycline asm.org. This compound and other glycylcyclines like DMG-DOX have been shown to bind to the ribosome with a higher affinity than tetracycline, approximately 5-fold greater researchgate.netpsu.eduoup.comnih.govoup.comasm.org. However, their ability to overcome TetM suggests a mechanism beyond just tighter binding asm.orgasm.org.

Unraveling Molecular Interactions at the TetM-Ribosome Interface in the Presence of this compound

The precise molecular interactions that allow this compound to overcome TetM-mediated resistance are a subject of ongoing research. While the detailed structural basis for the interaction of this compound with the TetM-ribosome complex is still being unraveled, studies on related glycylcyclines, such as tigecycline (B611373), provide insights into potential mechanisms.

It has been hypothesized that glycylcyclines may bind to the ribosome in a manner that prevents TetM from effectively interacting with the ribosome and permitting protein synthesis asm.orgpsu.edu. Structural studies comparing the binding of tetracycline and tigecycline to the ribosome have shown that while they occupy the same or overlapping regions of the 16S rRNA, they may bind in unique orientations psu.eduoup.comnih.govoup.comasm.org. For instance, tigecycline has been shown to make additional strong contacts with specific nucleotides in the 16S rRNA (H34 and H18) compared to tetracycline ubc.capsu.edu.

Superposition of the co-crystal structures of this compound in complex with TetR and tetracycline in the ribosomal binding site-1 suggests that the 9-(N,N-dimethylglycylamido) substituent of this compound may overlap with the backbone phosphate group of G1053 in the 16S rRNA oup.comoup.com. This difference in binding orientation or additional interactions mediated by the glycylamido substituent of this compound could sterically hinder TetM binding or its conformational changes necessary for ribosomal protection.

Alternatively, the binding of this compound might induce a ribosomal conformation that is not recognized by TetM as a substrate for protection. Further high-resolution structural studies of the ribosome in complex with this compound and TetM are needed to fully elucidate the molecular basis of this resistance-evading mechanism.

Table 2: Comparative Ribosomal Binding Affinity

| Compound | Relative Binding Affinity to 70S Ribosome (vs. Tetracycline) |

| This compound | ~5-fold higher |

| DMG-DOX | ~5-fold higher |

| Tigecycline | ~10-100-fold higher |

Data derived from references researchgate.netpsu.eduoup.comnih.govoup.comasm.org.

Computational Chemistry and Theoretical Modeling of Dmg Dmdot

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and potential reactivity of molecules. ekb.eguctm.edu These methods can provide detailed information about the distribution of electrons within a molecule, the nature of its chemical bonds, and its propensity to undergo chemical reactions.

Density Functional Theory (DFT) Applications to Dmg-dmdot Bonding and Charge Distribution

DFT is a powerful quantum mechanical approach that allows for the analysis of the electronic structure of multi-particle systems, including molecules like this compound. ekb.eguctm.edu By focusing on the electron density rather than the complex many-electron wavefunction, DFT simplifies calculations while still providing valuable insights into bonding characteristics and charge distribution. ekb.egdiva-portal.org

Applying DFT to this compound can help elucidate the nature of the chemical bonds within the molecule, including bond lengths, angles, and strengths. Furthermore, DFT calculations can reveal the distribution of partial charges across the atoms in this compound. This charge distribution is critical for understanding how the molecule might interact with other charged or polar species, such as ions, proteins, or cell membranes. uctm.edu The results from such calculations can highlight potential sites for chemical reactions or interactions.

Prediction of Spectroscopic Signatures for Structural Validation and Mechanistic Probing

Quantum chemical calculations can also be used to predict various spectroscopic properties of this compound, such as its vibrational frequencies (infrared and Raman spectroscopy) and electronic transitions (UV-Vis spectroscopy). These predicted spectroscopic signatures can serve as a valuable tool for validating experimental structural data. kallipos.grresearchgate.net By comparing calculated spectra with experimentally obtained ones, researchers can confirm the predicted molecular structure and conformation of this compound.

Moreover, predicted spectroscopic changes associated with different chemical environments or interactions can provide insights into the mechanisms of action. For instance, shifts in vibrational frequencies or changes in electronic absorption bands upon binding to a biological target could indicate specific interactions or conformational changes in this compound. uni-halle.de While general principles of predicting spectroscopic signatures using DFT and other methods are well-established, specific detailed research findings on predicted spectroscopic signatures specifically for this compound were not extensively detailed in the provided search results. However, the methodology is applicable.

Molecular Dynamics Simulations of this compound in Complex Environments

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. kallipos.grnih.gov By applying classical mechanics to the atoms and molecules in a system, MD simulations can provide dynamic information about how a molecule like this compound moves and interacts within a complex environment, such as a solvent or a biological system. nih.govgithub.io

Ligand-Target Interfacial Dynamics (e.g., Ribosomal Binding Site Dynamics, Efflux Pump Interactions)

MD simulations are particularly useful for studying the interactions between a ligand, such as this compound, and its biological targets, like ribosomal binding sites or efflux pumps. nih.govarxiv.orgnih.govmpg.dempg.deresearchgate.netnih.gov These simulations can provide dynamic insights into the binding process, including how this compound approaches and fits into the binding site, the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex, and the conformational changes that may occur in both the ligand and the target upon binding. nih.govmpg.dempg.deresearchgate.net

For instance, MD simulations have been used to investigate the binding of tetracycline-class antibiotics to the ribosome, revealing preferred binding sites and the dynamics of ribosomal components upon ligand binding. researchgate.netnih.govnih.gov Similarly, MD simulations can shed light on the interaction of this compound with bacterial efflux pumps, which are a major mechanism of antibiotic resistance. nih.govresearchgate.netfrontiersin.orgmdpi.com These simulations can help understand how this compound is recognized and transported by these pumps, potentially informing strategies to overcome efflux-mediated resistance. nih.govresearchgate.net While the search results mention this compound in the context of efflux pumps and ribosomal binding, detailed specific MD simulation data solely focused on the interfacial dynamics of this compound with these targets were not explicitly provided, though the general application of MD in these areas is well-documented. nih.govresearchgate.netnih.govnih.govresearchgate.net

Simulation of Solvation Effects and Membrane Permeation Pathways

Understanding how this compound behaves in different solvents and how it permeates biological membranes is crucial for predicting its distribution and activity in a biological system. MD simulations can effectively model solvation effects, providing information about how solvent molecules arrange around this compound and how these interactions influence its properties. uni-halle.degithub.ioresearchgate.netresearchgate.net

Furthermore, MD simulations are a powerful tool for studying membrane permeation. rsc.orgresearchgate.netulisboa.ptresearchgate.netnih.govacs.org They can simulate the process of this compound moving through a lipid bilayer, revealing the energy landscape of permeation and identifying potential pathways. rsc.orgulisboa.ptresearchgate.netnih.govacs.org Studies using MD simulations have investigated the permeation of tetracyclines through membranes, providing quantitative data on permeation coefficients. researchgate.netacs.org For this compound specifically, studies have reported permeation coefficients through liposomes and Escherichia coli membranes, indicating that diffusion through the cytoplasmic membrane can be a rate-limiting step. researchgate.netacs.org

Here is a table summarizing some reported permeation coefficients for related compounds that can be used to infer potential behavior for this compound:

| Compound | Membrane Type | Permeation Coefficient (cm/s) | Reference |

| Tetracycline (B611298) | Liposomes | (2.4 ± 0.6) x 10⁻⁹ | researchgate.netacs.org |

| This compound | Liposomes | (3.3 ± 0.8) x 10⁻⁹ | researchgate.netacs.org |

| Tetracycline | E. coli | Similar to liposomes | researchgate.netacs.org |

| This compound | E. coli | Similar to liposomes | researchgate.netacs.org |

| 2-tetracyclinonitrile | Liposomes | At least 400-fold slower than tc | researchgate.net |

These findings, obtained through experimental methods supported by the understanding of membrane transport principles often investigated via MD, highlight the ability of this compound to permeate lipid bilayers, a critical step for reaching intracellular targets. researchgate.netacs.org

In Silico Docking and Molecular Modeling for Structure-Based Design Principles

In silico docking and molecular modeling are computational techniques used to predict the binding orientation and affinity of a ligand (like this compound) to a target molecule (like a protein). mdpi.commicrobiologyjournal.orgnih.govbiotechrep.ir These methods are fundamental to structure-based drug design, where the 3D structure of the target is used to guide the design or modification of ligands to improve binding affinity and specificity. frontiersin.orgscispace.combiorxiv.org

For this compound, in silico docking can be used to predict how it interacts with its known or potential biological targets at the atomic level. mdpi.commicrobiologyjournal.orgnih.gov This involves computationally placing this compound into the binding site of the target protein and calculating the interaction energy. Different poses (orientations and conformations) of this compound are evaluated to find the most energetically favorable binding mode. mdpi.commicrobiologyjournal.org

Molecular modeling, often used in conjunction with docking, allows for the manipulation and analysis of molecular structures. kallipos.gr By visualizing the predicted binding poses and analyzing the interactions, researchers can gain insights into the key structural features of this compound that are important for binding. This information can then be used to inform the design of new this compound analogs with improved binding characteristics or altered target specificity. frontiersin.orgscispace.combiorxiv.org While general principles of in silico docking and structure-based design are widely applied, specific detailed examples of in silico docking specifically for this compound with its targets were not prominently featured in the provided search results, although the compound is mentioned in the context of structure-activity relationship studies and comparisons with other glycylcyclines. researchgate.netscispace.comresearchgate.net

Computational Prediction of Binding Modes and Relative Affinities for Molecular Targets

Computational methods, such as molecular docking and molecular dynamics simulations, are employed to predict how this compound interacts with its primary molecular target, the bacterial 30S ribosome. These techniques aim to determine the preferred binding orientation (binding mode) and estimate the strength of the interaction (binding affinity).

Studies involving glycylcyclines, including those structurally related to this compound, have utilized molecular modeling to delineate their mechanism of action and understand their enhanced potency compared to earlier tetracyclines. nih.govcapes.gov.br For instance, computational and biophysical analyses have shown that tigecycline (B611373), a glycylcycline, inhibits bacterial protein synthesis with significantly greater potency than minocycline (B592863) and tetracycline. nih.govcapes.gov.br

Direct comparisons of this compound's binding to the Escherichia coli 70S ribosome with that of tetracycline using competitive binding assays have demonstrated that this compound binds approximately five times more effectively than tetracycline to the high-affinity binding site. asm.orgresearchgate.netnih.gov This increased binding effectiveness correlates with a greater potency in inhibiting E. coli cell-free translation. asm.orgresearchgate.netnih.gov These findings suggest that computational modeling can be used to predict and rationalize the observed differences in binding affinity based on the structural modifications present in this compound.

Virtual Screening Methodologies for the Discovery of Novel this compound Analogs with Desired Molecular Interactions

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify potential drug candidates based on their predicted ability to bind to a biological target. mdpi.comnih.gov This approach can be applied to discover novel analogs of this compound with potentially improved or altered molecular interactions.

VS methodologies can be broadly classified into ligand-based and receptor-based methods. mdpi.comnih.gov Receptor-based methods, such as molecular docking, predict the binding pose and score compounds based on their complementarity to the target's binding site, such as the ribosomal A-site. mdpi.comnih.gov Ligand-based methods, on the other hand, rely on the similarity of candidate molecules to known active compounds like this compound, using properties such as chemical structure or pharmacophores. mdpi.comnih.gov

Applying virtual screening to the discovery of novel glycylcycline analogs could involve screening compound databases for molecules predicted to bind strongly to the bacterial ribosome, particularly in a manner that overcomes common resistance mechanisms like ribosomal protection and efflux pumps, which glycylcyclines are known to evade. drugbank.comnih.govasm.orgnih.gov Advanced VS techniques, including those incorporating machine learning, can accelerate the screening of ultra-large chemical spaces to identify diverse and novel potential hits. biosolveit.deschrodinger.com

Advanced Cheminformatics and Machine Learning Algorithms for Glycylcycline Research

Cheminformatics and machine learning algorithms are increasingly integrated into drug discovery and research workflows, offering powerful capabilities for analyzing chemical data, predicting properties, and identifying patterns. acs.orgbiorxiv.orgacs.orgnih.govslu.seresearchgate.netmdpi.comnottingham.ac.ukmit.eduzendesk.comdatadoghq.com In the context of glycylcycline research, these methods can be applied to various aspects, from understanding molecular behavior to predicting biological outcomes.

Cheminformatics involves the use of computational and informational techniques applied to chemical problems, including the analysis of chemical structures, databases, and properties. acs.orgbiorxiv.orgacs.orgnih.govslu.seresearchgate.netmdpi.comnottingham.ac.ukmit.edu Machine learning, a subset of artificial intelligence, enables computers to learn from data without being explicitly programmed, allowing for the development of predictive models. zendesk.comdatadoghq.com

In glycylcycline research, these advanced techniques can be used to analyze large datasets of compounds and their associated biological activities, predict pharmacokinetic properties, or model the factors contributing to antibiotic resistance. biorxiv.orgacs.orgslu.senottingham.ac.ukfrontiersin.orgresearchgate.netfrontiersin.orgmedcraveonline.comnih.gov For example, machine learning has been explored for predicting antibiotic resistance in bacteria and analyzing factors related to the clinical use of glycylcyclines like tigecycline. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov

Predictive Modeling of Molecular Interactions based on this compound Chemical Features

Predictive modeling of molecular interactions based on the chemical features of this compound involves developing models that correlate structural characteristics with biological activity or binding affinity. This falls under the umbrella of quantitative structure-activity relationship (QSAR) modeling and related machine learning approaches. acs.org

The unique chemical features of this compound, particularly the dimethylglycylamido substitution at position 9 of the tetracycline nucleus, are key determinants of its interaction with the bacterial ribosome and its ability to overcome resistance. evitachem.comdrugbank.comnih.govasm.orgnih.govnih.gov Computational models can utilize molecular descriptors calculated from the 3D structure and chemical properties of this compound and its analogs to predict how strongly they will bind to the ribosome or interact with efflux pumps or ribosomal protection proteins. kallipos.gracs.orgtuiasi.ro

Advanced Characterization and Analytical Methodologies in Dmg Dmdot Research

High-Resolution Structural Elucidation Techniques Applied to Dmg-dmdot Complexes

Determining the precise three-dimensional arrangement of atoms in this compound and its biological complexes is fundamental to understanding its mechanism of action. Techniques such as X-ray crystallography, cryo-electron microscopy, and nuclear magnetic resonance spectroscopy provide complementary information, offering a holistic view of the compound's structural biology.

X-ray crystallography stands as a primary method for obtaining high-resolution structural information of molecules that can be crystallized. bu.edu The technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the electron density distribution within the crystal, from which a detailed atomic model of the molecule can be built.

In the context of this compound research, this method is applied in two main ways. First, crystallizing this compound as a pure compound allows for the unequivocal determination of its intrinsic molecular structure, including bond lengths, angles, and stereochemistry. Second, co-crystallizing this compound with its target macromolecule (e.g., a protein or nucleic acid) can reveal the atomic details of the binding interaction. This includes identifying the specific amino acid residues or nucleotides involved in the interaction, the orientation of this compound within the binding pocket, and any conformational changes in the macromolecule upon binding.

A significant challenge in macromolecular crystallography is radiation damage, where the high-intensity X-rays used for diffraction can create free radicals and damage the crystal, potentially compromising the quality of the data and the resulting structure. springernature.comnih.govmdpi.com Therefore, experiments are often conducted at cryogenic temperatures (~100 K) to mitigate these effects. nih.gov

Table 1: Hypothetical X-ray Diffraction Data Collection and Refinement Statistics for a this compound-Protein Co-crystal

| Parameter | Value |

| Data Collection | |

| X-ray Source | Synchrotron |

| Wavelength (Å) | 0.979 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c in Å) | 55.2, 85.1, 110.5 |

| Resolution (Å) | 28.0 - 1.8 |

| Rmerge | 0.085 (0.45)¹ |

| I/σ(I) | 15.2 (2.1)¹ |

| Completeness (%) | 99.8 (98.5)¹ |

| Redundancy | 7.5 (7.2)¹ |

| Refinement | |

| Resolution (Å) | 28.0 - 1.8 |

| No. of Reflections | 45,120 |

| Rwork / Rfree | 0.19 / 0.22 |

| No. of Atoms | |

| Protein | 3,450 |

| this compound | 45 |

| Water | 310 |

| R.M.S. Deviations | |

| Bond Lengths (Å) | 0.005 |

| Bond Angles (°) | 1.1 |

| Ramachandran Plot | |

| Favored Regions (%) | 98.2 |

| Allowed Regions (%) | 1.8 |

| Outliers (%) | 0.0 |

¹Values in parentheses are for the highest resolution shell.

For molecular complexes that are too large or too flexible to be readily crystallized, cryo-electron microscopy (Cryo-EM) has become a powerful alternative for structural determination. nih.gov This technique involves flash-freezing a solution of the molecular assembly in vitreous ice and imaging hundreds of thousands of individual particles with an electron microscope. nih.gov Computational methods are then used to average these images and reconstruct a three-dimensional density map of the molecule. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a unique technique that provides atomic-resolution information on the structure, dynamics, and interactions of molecules in solution, closely mimicking the physiological environment. frontiersin.org It relies on the magnetic properties of atomic nuclei. For studying this compound and its interactions, multi-dimensional NMR experiments are particularly powerful.

Experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to measure through-space distances between protons within the this compound molecule, allowing for the determination of its three-dimensional conformation in solution. researchgate.net

When studying interactions with a macromolecular target, techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are employed. By isotopically labeling the protein (e.g., with ¹⁵N or ¹³C), an HSQC experiment provides a "fingerprint" of the protein, with each peak corresponding to a specific amino acid residue. Upon addition of this compound, residues at the binding interface or those undergoing conformational changes will experience a change in their chemical environment, leading to shifts in their corresponding peaks (chemical shift perturbations). pharmaexcipients.com Mapping these changes onto the protein's structure allows for precise identification of the binding site. frontiersin.org

Table 2: Hypothetical Chemical Shift Perturbations in ¹⁵N-HSQC of a Target Protein upon Binding to this compound

| Residue Number | Amino Acid | Chemical Shift Change (Δδ, ppm) | Location in Protein Structure |

| 54 | Valine | 0.35 | Binding Pocket Floor |

| 56 | Leucine | 0.28 | Binding Pocket Wall |

| 78 | Tyrosine | 0.41 | Binding Pocket Floor (H-bond donor) |

| 80 | Alanine | 0.05 | Distant from pocket |

| 112 | Phenylalanine | 0.31 | Binding Pocket Wall (Hydrophobic contact) |

| 115 | Aspartate | 0.25 | Rim of Binding Pocket |

| 150 | Serine | 0.03 | Distant from pocket |

Biophysical Techniques for Quantitative Molecular Interaction Analysis

Beyond structural determination, it is crucial to quantify the energetics and kinetics of this compound's interactions with its biological targets. Biophysical techniques provide precise measurements of binding affinity, stoichiometry, and the thermodynamic forces driving the interaction.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. uomustansiriyah.edu.iq In a typical SPR experiment to study this compound, its target macromolecule (the ligand) is immobilized on a sensor chip surface. A solution containing this compound (the analyte) is then flowed over this surface. springernature.com Binding of this compound to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a response signal. uomustansiriyah.edu.iq By monitoring this signal over time, one can determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated from the ratio of these rates (kd/ka). nih.govnih.gov

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of all thermodynamic parameters of an interaction in a single experiment: the binding affinity (KA, the inverse of KD), the reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. wikipedia.orgnih.govharvard.edu In an ITC experiment, a solution of this compound is titrated in small increments into a sample cell containing its target macromolecule. The resulting heat changes are measured by a sensitive microcalorimeter. khanacademy.org The data provide deep insight into the forces driving the binding, such as whether the interaction is primarily driven by favorable enthalpy changes (e.g., from hydrogen bonding) or entropy changes (e.g., from the hydrophobic effect). khanacademy.org

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for this compound Binding to its Target Protein

| Technique | Parameter | Value |

| Surface Plasmon Resonance (SPR) | ||

| Association Rate (ka) | 2.5 x 10⁵ M⁻¹s⁻¹ | |

| Dissociation Rate (kd) | 5.0 x 10⁻³ s⁻¹ | |

| Dissociation Constant (KD) | 20 nM | |

| Isothermal Titration Calorimetry (ITC) | ||

| Stoichiometry (n) | 1.05 | |

| Association Constant (KA) | 5.2 x 10⁷ M⁻¹ | |

| Dissociation Constant (KD) | 19.2 nM | |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (-TΔS) | -2.1 kcal/mol | |

| Gibbs Free Energy (ΔG) | -10.6 kcal/mol |

Fluorescence spectroscopy offers a highly sensitive set of tools to study molecular interactions and the resulting conformational changes. nih.gov Many proteins contain intrinsic fluorescent amino acids, primarily tryptophan, whose fluorescence emission is sensitive to its local environment. mdpi.com The binding of a ligand like this compound into a pocket near a tryptophan residue can cause a change in the fluorescence intensity or a shift in the emission wavelength, a phenomenon that can be used to monitor the binding event and calculate binding affinity. nih.gov

More advanced techniques, such as Förster Resonance Energy Transfer (FRET), can be used to measure distances and detect conformational changes within a macromolecule. mdpi.com FRET involves labeling two different points on a protein with a donor and an acceptor fluorophore. The efficiency of energy transfer between them is highly dependent on the distance separating them. If the binding of this compound induces a conformational change that alters this distance, it will result in a measurable change in the FRET signal, providing dynamic information about the ligand's effect on the macromolecule's structure. nih.gov

Following a comprehensive search for scholarly articles and research data concerning the chemical compound "this compound," it has been determined that there is no publicly available scientific literature or data corresponding to this specific compound name. Searches for "this compound" in combination with terms such as "mass spectrometry," "fragmentation pattern," "native mass spectrometry," "electrochemical detection," and "analytical platforms" did not yield any relevant results.

This indicates that "this compound" may be a proprietary, classified, or an internal research compound name that is not published in accessible scientific databases. It could also be a newly synthesized molecule for which research has not yet been disseminated.

Due to the complete absence of verifiable, third-party information on "this compound," it is not possible to generate the thorough, informative, and scientifically accurate content for the requested article sections and subsections while adhering to the core principles of factual accuracy and reliance on diverse, authoritative sources. Creating an article without any foundational data would result in speculation and fabrication, which is contrary to the requirements of a scientific and professional tone.

Therefore, the requested article focusing solely on the chemical compound "this compound" cannot be provided at this time. Should information on this compound become publicly available in the future, the requested analysis could be performed.

Structure Activity Relationship Sar at the Molecular Interaction Level for Dmg Dmdot

Correlating Specific Structural Modifications with Altered Ribosomal Binding Affinity and Selectivity

Dmg-dmdot, like other tetracycline-class drugs, inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the ribosomal A-site ontosight.aioup.com. A key structural modification in this compound and other glycylcyclines is the introduction of a dimethylglycylamido group at the 9-position of the tetracycline (B611298) core structure evitachem.comontosight.aioup.com. This modification has been shown to enhance its antibacterial properties evitachem.com.

Studies comparing the ribosomal binding affinity of glycylcyclines, including this compound, to that of earlier tetracyclines have demonstrated a higher affinity for the ribosome in the glycylcycline class oup.comnih.govnih.gov. For instance, this compound and another glycylcycline derivative, DMG-DOX, showed a fivefold higher binding affinity to the 70S ribosome compared to tetracycline in filter binding assays oup.comnih.gov. Tigecycline (B611373), another glycylcycline, has also shown significantly greater affinity for both the 30S and 70S ribosomes compared to minocycline (B592863) and tetracycline nih.govresearchgate.net.

The enhanced binding affinity of this compound is attributed, in part, to the presence of the dimethylglycylamido group. This bulky substituent at position 9 is thought to contribute to a more effective interaction with the ribosomal binding site oup.com. Molecular modeling studies of related glycylcyclines suggest that these compounds bind in a unique orientation within the ribosomal A site, involving substantial interactions with specific residues of the 16S rRNA (e.g., H34), which are not observed with tetracycline binding nih.govresearchgate.net. This altered binding mode, influenced by the 9-position modification, is crucial for the improved activity and ability of glycylcyclines to overcome certain resistance mechanisms researchgate.net.

While specific detailed quantitative binding data solely for this compound across various ribosomal subunits or mutants may require further focused research, the available data clearly indicate that the dimethylglycylamido modification at the 9-position leads to increased ribosomal binding affinity compared to the parent tetracyclines.

| Compound | Relative Affinity to 70S Ribosome (vs. Tetracycline) |

| Tetracycline | 1x |

| This compound | ~5x |

| DMG-DOX | ~5x |

| Tigecycline | >100x (vs. tetracycline), 5x (vs. minocycline) nih.gov |

Note: Data are illustrative based on reported relative affinities oup.comnih.gov. Precise values may vary depending on experimental conditions.

Elucidating the Steric and Electronic Factors Governing this compound's Molecular Recognition and Interaction Profiles

Molecular recognition, the specific interaction between molecules, is governed by a combination of steric and electronic factors nih.govicmub.com. For this compound, these factors are critical in determining its binding to the bacterial ribosome and its interaction with efflux pumps.

Steric factors relate to the three-dimensional shape and size of the molecule and the spaces it occupies or is excluded from nih.govrsc.org. The tetracycline core structure provides a basic scaffold, and the addition of the dimethylglycylamido group at the 9-position significantly alters the steric profile of this compound evitachem.comontosight.ai. At the ribosomal binding site, this bulky group likely influences the precise positioning and orientation of this compound within the A-site, contributing to stronger interactions with specific ribosomal RNA residues oup.comnih.govresearchgate.net. The steric bulk is also hypothesized to be the primary reason this compound evades recognition by many tetracycline-specific efflux pumps oup.com.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of this compound's Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of compounds to their biological activity or properties nihs.go.jpnih.govneovarsity.org. For this compound and its analogs, QSAR can be a powerful tool to predict how structural modifications will impact ribosomal binding affinity, efflux pump interactions, and ultimately, antibacterial potency neovarsity.orgmedvolt.ai.

QSAR models for this compound would involve calculating various molecular descriptors that capture different aspects of its chemical structure, such as physicochemical properties (e.g., lipophilicity, molecular weight, polarity), electronic properties (e.g., partial charges, molecular orbitals), and steric parameters (e.g., molecular volume, shape descriptors) nih.govneovarsity.org. These descriptors are then correlated with experimentally determined biological activities, such as ribosomal binding dissociation constants (KD), minimum inhibitory concentrations (MIC) against strains with characterized resistance mechanisms, or efflux pump inhibition/substrate data nihs.go.jp.

By analyzing a series of this compound analogs with systematic variations in their structure and correlating these variations with observed biological activities, QSAR models can identify the key structural features and properties that are most important for desired activities (e.g., high ribosomal affinity, low efflux susceptibility) neovarsity.org. These models can then be used to predict the properties of new, unsynthesized analogs, guiding the rational design process and prioritizing compounds for synthesis and experimental testing nih.govarxiv.org.

While specific published QSAR models focused exclusively on this compound were not found in the immediate search results, the principles of QSAR are highly applicable to this compound class nihs.go.jpneovarsity.org. Developing QSAR models for glycylcyclines would involve:

Data Collection: Gathering experimental data on the biological activities (e.g., ribosomal binding, efflux susceptibility) of this compound and a diverse set of its known analogs.

Molecular Descriptors: Calculating a comprehensive set of molecular descriptors for each compound.

Model Development: Using statistical or machine learning techniques to build a model that relates the molecular descriptors to the biological activity nih.govmedvolt.ai.

Model Validation: Rigorously validating the model using external datasets to ensure its predictive power nihs.go.jpmedvolt.ai.

Future Research Directions and Emerging Paradigms in Dmg Dmdot Chemical and Molecular Biology Research

Exploration of Non-Tetracycline Scaffold-Based Glycylcycline Analogs

While Dmg-dmdot and the clinically approved tigecycline (B611373) are based on the tetracycline (B611298) scaffold, future research directions include the exploration of glycylcycline analogs built upon entirely novel chemical scaffolds. This approach aims to identify compounds that retain the advantageous ribosomal binding properties of glycylcyclines but possess distinct structural cores that may circumvent existing resistance mechanisms or offer improved pharmacological properties. The inherent limitations of the tetracycline scaffold, despite modifications, can still be exploited by certain bacterial resistance determinants. wikipedia.org Investigating non-tetracycline scaffolds could lead to the discovery of molecules with altered interactions with efflux pumps or ribosomal protection proteins, thereby expanding the spectrum of activity against highly resistant pathogens. This involves extensive synthetic chemistry efforts to build diverse structural frameworks and subsequent evaluation of their glycylcycline-like activity, focusing on ribosomal binding and inhibition of protein synthesis.

Integration of Synthetic Biology Approaches for Directed Biosynthesis and Evolution of this compound Derivatives

Synthetic biology offers powerful tools for the directed biosynthesis and evolution of complex molecules like this compound derivatives. Traditional synthesis of glycylcyclines involves chemical modifications of precursor tetracyclines, or fermentation techniques utilizing microbial pathways. evitachem.com Future research can integrate synthetic biology to engineer microbial strains for the de novo biosynthesis of this compound or the production of novel derivatives with tailored properties. This could involve designing and implementing artificial gene clusters responsible for the entire biosynthetic pathway or modifying existing pathways in host organisms. Directed evolution techniques, guided by high-throughput screening, can be applied to enzyme components of the biosynthetic pathway to enhance efficiency, alter substrate specificity, or introduce structural variations into the final this compound molecule. jmb.or.kr This approach has the potential to generate a wider array of this compound analogs than traditional chemical synthesis alone, facilitating the discovery of compounds with improved potency, altered bacterial spectrum, or reduced susceptibility to resistance mechanisms.

Development of Closed-Loop In Silico-In Vitro Feedback Systems for Rational Chemical Design

Rational chemical design of this compound analogs can be significantly accelerated by developing closed-loop in silico-in vitro feedback systems. In silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can predict the binding affinity of potential this compound derivatives to the bacterial ribosome and their interactions with known resistance determinants like efflux pumps. sci-hub.sepeerj.com These computational predictions can guide the synthesis of promising candidates. Subsequently, in vitro assays, including minimum inhibitory concentration (MIC) determinations and ribosomal binding studies, can experimentally validate the predicted activities. The experimental data then serves as feedback to refine the in silico models, improving their predictive accuracy for the next round of design and synthesis. sci-hub.se This iterative process, where computational design informs experimental work and experimental results inform computational models, creates a closed loop that enables the rapid and efficient exploration of the chemical space around the this compound structure, leading to the rational design of improved analogs. researchgate.net

High-Throughput Methodologies for Screening and Characterizing this compound's Molecular Interactions

The comprehensive understanding of this compound's molecular interactions is crucial for both optimizing its activity and predicting potential off-target effects. High-throughput methodologies are essential for efficiently screening large libraries of this compound derivatives and characterizing their binding to various biological targets. acs.orgsciltp.com Techniques such as high-throughput screening (HTS) assays can be employed to rapidly assess the antibacterial activity of numerous compounds against a wide range of bacterial strains, including resistant isolates. researchgate.netfrontiersin.org Surface plasmon resonance (SPR) or other label-free techniques can be adapted for high-throughput measurement of binding kinetics and affinities of this compound and its analogs to the bacterial ribosome or specific resistance proteins. mdpi.com Furthermore, high-throughput methods like affinity purification coupled with mass spectrometry can be utilized to identify novel protein targets that interact with this compound within bacterial cells, providing insights into its mechanism of action beyond the primary ribosomal target. researchgate.net These methodologies enable the rapid generation of large datasets on compound activity and molecular interactions, facilitating the identification of promising candidates and the elucidation of complex biological mechanisms.

Investigation of this compound Interactions with Non-Canonical Molecular Targets and Pathways

While the primary target of this compound, like other glycylcyclines, is the bacterial 30S ribosomal subunit, future research should investigate its potential interactions with non-canonical molecular targets and pathways within both bacterial and host cells. asm.orgwikipedia.org Studies on other tetracycline derivatives and tigecycline have indicated interactions with targets beyond the bacterial ribosome, such as mammalian mitochondrial ribosomes and certain cellular pathways. mdpi.comnih.gov Exploring these non-canonical interactions for this compound could reveal additional mechanisms contributing to its biological effects or identify potential off-target activities. This could involve unbiased screening approaches to identify interacting proteins or pathways, as well as targeted investigations based on insights from related compounds. Understanding these interactions is important for a complete picture of this compound's molecular pharmacology and could potentially uncover novel therapeutic applications or inform strategies to mitigate unintended effects. frontiersin.orgplymouth.ac.uk

Multi-omics Integration for Systems-Level Understanding of Molecular Response to this compound

A systems-level understanding of the molecular response to this compound treatment in bacteria requires the integration of multi-omics data. Transcriptomics, proteomics, and metabolomics can provide comprehensive snapshots of the cellular state following exposure to this compound. biorxiv.orgcsic.esnih.gov Transcriptomics can reveal changes in gene expression patterns, indicating activated or repressed pathways in response to the antibiotic. Proteomics can quantify protein abundance and modifications, offering insights into the functional machinery of the cell. Metabolomics can profile the cellular metabolic landscape, highlighting shifts in metabolic fluxes. By integrating these different layers of omics data, researchers can gain a holistic view of how bacteria respond to this compound, identify key resistance mechanisms, and uncover compensatory pathways. researchgate.net This integrated approach can also be applied to study the interaction of this compound with host cells or complex microbial communities, such as those in biofilms or the gut microbiome, providing a more complete understanding of its effects in biological systems.

Advanced Nanotechnology Applications for this compound Delivery and Sensing (excluding biological dosage/administration)

Advanced nanotechnology offers promising avenues for improving this compound delivery and sensing, independent of specific biological dosage or administration protocols. Nanoparticle-based delivery systems can encapsulate this compound, potentially enhancing its solubility, stability, and targeted delivery to sites of infection. researchgate.netntu.edu.sguobaghdad.edu.iq Various nanomaterials, such as liposomes, polymeric nanoparticles, or inorganic nanoparticles, can be engineered to carry this compound and release it in a controlled manner. researchgate.netuobaghdad.edu.iqnews-medical.net Nanotechnology can also be applied to develop advanced sensing platforms for the detection and quantification of this compound in various matrices. Nanosensors utilizing principles like surface-enhanced Raman spectroscopy (SERS) or fluorescence resonance energy transfer (FRET) can be designed for sensitive and specific detection of the compound, which could be valuable for research purposes or monitoring its presence in experimental systems. ajptonline.com These nanotechnology applications focus on manipulating the physical properties and detection of this compound molecules.

Q & A

How can researchers formulate precise and testable research questions for Dmg-dmdot studies?

Effective research questions should align with gaps identified in literature reviews and specify measurable outcomes. For example, instead of asking, "How does this compound behave?" refine the question to: "What are the thermodynamic stability thresholds of this compound under varying pH conditions?" Use iterative frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. Avoid vague terms and ensure hypotheses are falsifiable through controlled experiments .

Q. What initial steps are critical for designing a robust data management plan (DMP) in this compound research?

Begin by cataloging data types (e.g., spectroscopic measurements, synthesis protocols) and defining storage formats (e.g., .csv for numerical data, .tiff for imaging). Use tools like the DMP Assistant to outline data collection standards, metadata schemas, and backup protocols. Ensure compliance with institutional policies (e.g., GDPR for EU collaborators) by anonymizing sensitive data and securing informed consent .

Q. How should researchers design experiments to minimize bias in this compound studies?

Implement blinding during data collection and randomization in sample allocation. For reproducibility, pre-register protocols on platforms like Open Science Framework. Use control groups to isolate variables (e.g., solvent effects) and validate instruments through calibration checks. Document deviations rigorously to enable post-hoc bias analysis .

Advanced Research Questions

Q. What methodologies resolve contradictions in experimental data (e.g., conflicting stability profiles) for this compound?

Apply triangulation by cross-validating results using multiple techniques (e.g., XRD for crystallinity, NMR for molecular structure). Conduct sensitivity analyses to identify outliers and assess measurement error margins. If discrepancies persist, revisit assumptions (e.g., purity of reagents) or explore environmental factors (e.g., humidity during synthesis). Publish negative results to contextualize findings .

Q. How can researchers optimize data interoperability and reusability under FAIR principles for this compound datasets?

Use discipline-specific repositories (e.g., Zenodo for chemistry) with persistent identifiers (DOIs). Structure metadata using standards like Dublin Core or ISA-Tab, ensuring machine-readable formats. Embed ontologies (e.g., ChEBI for chemical entities) to enhance cross-disciplinary discoverability. Document workflows in electronic lab notebooks (ELNs) with version control .

Q. What strategies address ethical and legal challenges in sharing this compound data with international collaborators?

Draft data transfer agreements (DTAs) clarifying ownership, access tiers, and embargo periods. For GDPR compliance, conduct Data Protection Impact Assessments (DPIAs) if handling EU citizen data. Use encrypted platforms like Globus for secure transfers and anonymize datasets via pseudonymization. Consult institutional ethics boards to align with regional regulations .

Q. How should researchers design longitudinal studies to assess this compound degradation under real-world conditions?

Deploy accelerated aging protocols (e.g., elevated temperature/humidity chambers) to simulate long-term stability. Integrate real-time monitoring via IoT sensors for continuous data streams. Apply time-series analysis (e.g., ARIMA models) to predict degradation pathways. Archive raw data in immutable formats (e.g., WARC for web-based datasets) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.